Neorustmicin A
描述
Neorustmicin A, first isolated from Micromonospora chalcea 1302AV2, is a 14-membered macrolide antibiotic with potent antifungal and antiviral properties . Its molecular formula, C₂₁H₃₂O₅, distinguishes it structurally from related compounds like rustmicin (galbonolide A, C₂₂H₃₄O₆) by the substitution of a methoxy group at C-6 with a methyl group . This structural modification reduces its oxygen content by one atom compared to rustmicin, impacting its bioactivity and solubility . Neorustmicin A exhibits activity against Puccinia graminis f. sp.
属性
CAS 编号 |
100157-26-4 |
|---|---|
分子式 |
C5H7ClOS2 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
(3R,5S,7E,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-3,7,9,13-tetramethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione |
InChI |
InChI=1S/C21H32O5/c1-7-18-16(5)10-14(3)8-13(2)9-15(4)11-21(25,12-22)19(23)17(6)20(24)26-18/h9-10,13,17-18,22,25H,3,7-8,11-12H2,1-2,4-6H3/b15-9+,16-10+/t13-,17+,18-,21-/m0/s1 |
InChI 键 |
MRDSIEAKMVLPRW-PWIIXOMXSA-N |
SMILES |
CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)C)C)C |
手性 SMILES |
CC[C@H]1/C(=C/C(=C)C[C@@H](/C=C(/C[C@@](C(=O)[C@H](C(=O)O1)C)(CO)O)\C)C)/C |
规范 SMILES |
CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)C)C)C |
同义词 |
galbonolide B neorustmicin A |
产品来源 |
United States |
相似化合物的比较
Table 1: Structural and Genetic Comparison of Neorustmicin A and Rustmicin
- Genetic Basis : The galABCDE gene cluster drives Neorustmicin A biosynthesis, while galGHIJK is essential for rustmicin . The absence of tailoring enzymes in galABCDE may explain its simpler structure .
Antifungal Mechanisms
- Rustmicin: Inhibits sphingolipid synthesis by targeting inositol phosphoceramide synthase (IPC synthase), disrupting fungal membrane integrity .
- Neorustmicin A : While its exact antifungal mechanism is unconfirmed, structural similarity to rustmicin suggests a related pathway. However, its reduced oxygen content may alter target affinity .
Antiviral Activity
Neorustmicin A binds the Ephrin site of Nipah virus G protein with affinity comparable to Provipeptide A , a lead antiviral scaffold . This contrasts with rustmicin, which lacks reported antiviral activity.
Comparison with Other Actinomycete-Derived Macrolides
Table 2: Bioactive Macrolides from Actinomycetes
- Neorustmicin D: A structural analog with a shorter carbon chain (C₂₀H₃₂O₅), highlighting metabolic flexibility in Micromonospora .
- Crisamicin A: A polyketide with antitrypanosomal activity, structurally distinct from Neorustmicin A .
常见问题
Q. What methodologies are recommended for the structural elucidation of Neorustmicin A?
Structural elucidation typically combines spectroscopic techniques (e.g., NMR for carbon-hydrogen frameworks , mass spectrometry for molecular weight determination) and X-ray crystallography for absolute configuration analysis. Researchers should prioritize high-purity samples and cross-validate data with computational methods (e.g., DFT calculations) to resolve ambiguities in stereochemical assignments .
Q. How can researchers ensure reproducibility in synthesizing Neorustmicin A?
Detailed experimental protocols must include:
- Precise reaction conditions (temperature, solvent ratios, catalyst loading).
- Characterization data (HPLC purity ≥95%, spectral comparisons to literature).
- Batch-to-batch variability assessments using statistical tools (e.g., ANOVA). Supplementary materials should provide step-by-step workflows, with raw data archived in repositories like Zenodo for transparency .
Q. What biological assays are suitable for evaluating Neorustmicin A’s activity?
Use target-specific assays (e.g., enzyme inhibition kinetics for putative targets) alongside cell-based viability assays (e.g., IC50 determinations in cancer cell lines). Include positive controls (known inhibitors) and validate findings with orthogonal methods (e.g., CRISPR knockouts to confirm target engagement) .
Advanced Research Questions
Q. How should contradictory data on Neorustmicin A’s mechanism of action be resolved?
Contradictions may arise from assay variability or off-target effects. Address these by:
Q. What strategies optimize Neorustmicin A’s yield in complex biosynthesis pathways?
Apply metabolic engineering techniques:
- Use CRISPR-Cas9 to upregulate rate-limiting enzymes.
- Analyze flux balance in pathway intermediates via LC-MS.
- Compare yields under varying fermentation conditions (pH, aeration) using DOE (Design of Experiments) frameworks .
Q. How can researchers design comparative studies between Neorustmicin A and analogs?
- Define selection criteria for analogs (e.g., structural similarity, bioactivity profiles).
- Use molecular docking to predict binding affinities and validate with SPR (Surface Plasmon Resonance).
- Apply PICO framework (Population, Intervention, Comparison, Outcome) to structure the study’s rationale and endpoints .
Data Analysis and Presentation
Q. What statistical methods are critical for interpreting Neorustmicin A’s dose-response data?
- Nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50.
- Assess significance with Student’s t-test or Mann-Whitney U test for nonparametric data.
- Report confidence intervals and effect sizes to contextualize biological relevance .
Q. How should conflicting spectral data (e.g., NMR shifts) be addressed in publications?
- Re-examine sample purity and acquisition parameters (e.g., solvent artifacts).
- Compare data to computational predictions (e.g., ACD/Labs or MNova databases).
- Disclose discrepancies in the "Results" section and discuss potential causes (e.g., dynamic molecular interactions) .
Literature and Ethical Practices
Q. What frameworks ensure comprehensive literature reviews for Neorustmicin A studies?
- Systematically search PubMed, SciFinder, and patent databases using Boolean operators (e.g., "Neorustmicin A AND biosynthesis NOT derivatives").
- Screen results via PRISMA flowcharts to minimize selection bias.
- Differentiate primary sources (peer-reviewed journals) from preprints or reviews to avoid citation loops .
Q. How can researchers ethically resolve priority disputes in Neorustmicin A discoveries?
- Pre-register hypotheses and methods on platforms like Open Science Framework.
- Use timestamped lab notebooks or blockchain-based tools for intellectual property documentation.
- Engage in collaborative peer review to address overlapping findings pre-publication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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